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Compound Name: PAM1

Cat. No.: B1577101 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals who are using PAM

(Point Accepted Mutation) matrices for the alignment of distantly related protein sequences.

Troubleshooting Guides and FAQs
Q1: My alignment of two distantly related proteins with a PAM matrix is yielding a low score and

appears nonsensical. What is the most likely mistake?

A1: The most common error when aligning distant sequences is the selection of an

inappropriate PAM matrix. PAM matrices are numbered to reflect evolutionary distance. For

closely related sequences, a low PAM number (e.g., PAM30, PAM70) is suitable. However, for

distantly related sequences, a high PAM number, such as PAM250, is required.[1][2] Using a

low-numbered PAM matrix on divergent sequences will likely result in a poor alignment score

because it penalizes substitutions that are common over longer evolutionary periods.

Q2: I used PAM250 to align two sequences that I suspect are remote homologs, but the

alignment quality is still poor. What could be the underlying issue with the PAM matrix itself?

A2: The issue may stem from the fundamental way PAM matrices are constructed. The original

PAM matrices were derived from a limited dataset of closely related proteins (at least 85%

identical) and then extrapolated to model longer evolutionary distances.[3][4] This extrapolation

assumes a uniform model of evolution across all protein families and over long periods, which

may not be accurate. Consequently, the performance of PAM matrices can be suboptimal for
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identifying remote homologs compared to matrices derived directly from alignments of

divergent sequences.[3]

Q3: Are there alternatives to PAM matrices that are better suited for aligning distant

sequences?

A3: Yes, the BLOSUM (Blocks Substitution Matrix) series of matrices, particularly BLOSUM62

and those with lower numbers (e.g., BLOSUM50, BLOSUM45), are generally recommended for

aligning distantly related sequences.[1][4] BLOSUM matrices are empirically derived from

conserved blocks of aligned protein families and are not based on an explicit evolutionary

model that requires extrapolation.[1][5] Studies have shown that BLOSUM62, for instance, is

more effective than PAM250 at identifying distant homologs.[3]

Q4: I am uncertain about the evolutionary distance between my sequences. How do I choose

the right scoring matrix?

A4: When the evolutionary distance is unknown, a pragmatic approach is to start with a

versatile matrix like BLOSUM62, which is the default for many search tools like BLAST.[6] If

you have reason to believe your sequences are very distant (e.g., <30% identity), a lower-

numbered BLOSUM matrix (e.g., BLOSUM50 or BLOSUM45) might be more sensitive.[3]

Conversely, for more closely related sequences, a higher-numbered BLOSUM or a lower-

numbered PAM matrix would be appropriate. A systematic approach involves testing a few

different matrices and evaluating the resulting alignment scores and their statistical

significance.

Quantitative Data Summary
The following table summarizes the general relationship between different scoring matrices and

their suitability for sequences at varying levels of evolutionary divergence.
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Scoring Matrix
Target Percent
Identity

Evolutionary
Distance

Recommended Use
Case

PAM30 ~70% Short
Aligning closely

related sequences.[3]

PAM120 ~40% Medium

Aligning moderately

divergent sequences.

[7]

PAM250 ~20% Long

Aligning distantly

related (divergent)

sequences.[7][8]

BLOSUM80 ~80% Short
Aligning closely

related sequences.[1]

BLOSUM62 ~62% Medium-Long

A good general-

purpose matrix,

effective for finding

remote homologs.[3]

[6]

BLOSUM45 ~45% Long

Aligning more

distantly related

sequences.[4]

Experimental Protocols
Protocol for Selecting an Appropriate Scoring Matrix
This protocol outlines a systematic approach for choosing a suitable scoring matrix when the

evolutionary distance between the query and target sequences is unknown.

Initial Homology Search:

Perform an initial search of your query sequence against the relevant protein database

using a standard, robust algorithm like BLASTp.

Use the default scoring matrix, which is typically BLOSUM62.[6]
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Evaluation of Initial Results:

Analyze the top hits from the initial search.

If the top hits have high sequence identity (>60%), it suggests your protein is well-

conserved. In this case, a "shallower" scoring matrix like a lower-numbered PAM (e.g.,

PAM70) or a higher-numbered BLOSUM (e.g., BLOSUM80) might provide a more refined

alignment for these close relatives.[1]

If the top hits have low sequence identity (20-30%), it indicates your protein is divergent or

you are identifying remote homologs. The initial BLOSUM62 is likely a good choice, but a

"deeper" matrix like BLOSUM50 could potentially offer more sensitivity for even more

distant relationships.[3]

Refined Alignment and Statistical Assessment:

Based on the initial assessment, select a few candidate matrices. For distant sequences,

this might include PAM250, BLOSUM62, and BLOSUM50.

Perform pairwise alignments of your query sequence against specific target sequences of

interest using each of the selected matrices.

Compare the alignment scores and, more importantly, the statistical significance (E-

values) of the alignments. A lower E-value indicates a more statistically significant

alignment.

Final Matrix Selection:

Choose the matrix that produces a statistically significant alignment with a biologically

meaningful alignment of conserved motifs or domains.

For identifying remote homologs, the matrix that provides the best balance of sensitivity

(finding true positives) and specificity (avoiding false positives) should be selected.
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Caption: Relationship between PAM matrix choice and alignment error.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1577101?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Unknown Evolutionary Distance

Perform Initial BLASTp
with BLOSUM62

Evaluate % Identity of Top Hits

> 60% Identity
(Closely Related)

High

< 30% Identity
(Distantly Related)

Low

Select 'Shallow' Matrices
(e.g., PAM70, BLOSUM80)

Select 'Deep' Matrices
(e.g., PAM250, BLOSUM50)

Perform Pairwise Alignments
with Candidate Matrices

Compare Alignment Scores
and E-values

Select Optimal Matrix

Click to download full resolution via product page

Caption: Workflow for selecting an appropriate scoring matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fiveable.me [fiveable.me]

2. fiveable.me [fiveable.me]

3. Selecting the Right Similarity-Scoring Matrix - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. PAM vs BLOSUM score matrices - Species and Gene Evolution [cs.rice.edu]

6. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]

7. people.disim.univaq.it [people.disim.univaq.it]

8. biogem.org [biogem.org]

To cite this document: BenchChem. [Technical Support Center: Utilizing PAM Matrices for
Distant Sequence Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577101#common-mistakes-when-using-pam-
matrices-for-distant-sequences]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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